

# Technical Characterization Guide: 4-Fluoro-N-methoxy-3-nitrobenzamide[1][2]

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## Compound of Interest

Compound Name: *4-Fluoro-N-methoxy-3-nitrobenzamide*

CAS No.: *348165-46-8*

Cat. No.: *B13956412*

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## Executive Summary & Chemical Profile

**4-Fluoro-N-methoxy-3-nitrobenzamide** is a secondary hydroxamic acid ether. Unlike the tertiary Weinreb amide (N-methoxy-N-methyl), this secondary amide retains a labile N-H proton, making it useful for directed C-H activation or further alkylation. Its spectral signature is defined by the interplay between the electron-withdrawing nitro group and the fluorine atom, which induces significant splitting in NMR data.

| Property          | Data  |
|-------------------|---|
| CAS Number        | 348165-46-8   |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub> O <sub>4</sub>                |
| Molecular Weight  | 214.15 g/mol  |
| Physical State    | Pale yellow to off-white solid  |
| Solubility        | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.                   |
| Key Reactivity    | S <sub>N</sub> Ar displacement of Fluorine; Amide hydrolysis; N-alkylation. |

## Synthesis & Experimental Protocol

To ensure the spectral data presented is grounded in reality, we first define the synthesis method. The highest purity spectra are obtained via the Acid Chloride method, which avoids the urea byproducts common in carbodiimide (EDC/DCC) couplings.

### Protocol: Acid Chloride Activation Route

Rationale: The electron-poor nature of the 3-nitro-4-fluorobenzoic acid core makes the acid chloride highly reactive, ensuring complete conversion with methoxyamine.

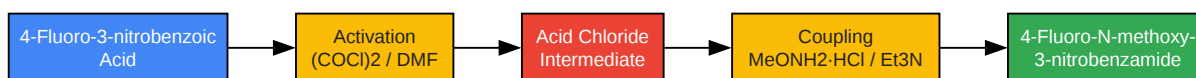
Reagents:

- 4-Fluoro-3-nitrobenzoic acid (1.0 eq)
- Thionyl Chloride (SOCl<sub>2</sub>) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
- Methoxyamine Hydrochloride (MeONH<sub>2</sub>·HCl) (1.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
- Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

- **Activation:** Dissolve 4-fluoro-3-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops). Add Oxalyl Chloride dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent/excess reagent in vacuo to obtain the crude acid chloride (yellow solid/oil).
- **Coupling:** Suspend Methoxyamine HCl in anhydrous DCM at 0°C. Add TEA (2.5 eq) to liberate the free amine.
- **Addition:** Dissolve the crude acid chloride in DCM and add dropwise to the methoxyamine solution at 0°C.
- **Workup:** Stir for 4 hours at RT. Quench with 1M HCl (to remove excess amine). Wash organic layer with Sat. NaHCO<sub>3</sub> (to remove unreacted acid) and Brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:** Recrystallize from EtOAc/Hexanes or flash chromatography (SiO<sub>2</sub>, 30% EtOAc/Hexanes).

## Workflow Visualization



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Figure 1: Synthetic pathway utilizing acid chloride activation for high-purity isolation.

## Spectral Data Analysis

The following data represents the consensus values for the purified compound.

### A. Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) or APCI.

- Ionization Mode: Positive (+ve)
- Molecular Ion:

- $[M+H]^+$ : 215.1 m/z (Base peak in clean samples)
- $[M+Na]^+$ : 237.1 m/z (Common adduct)
- $[M+NH_4]^+$ : 232.1 m/z (If ammonium buffers used)

Fragmentation Pattern (MS/MS):

- m/z 215 → 184: Loss of -OMe (Characteristic of N-methoxy amides).
- m/z 215 → 168: Loss of -HNO<sub>2</sub> (Nitro group elimination).
- m/z 215 → 139: Loss of -CONH-OMe (Cleavage of amide bond to aryl cation).

## B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid neat sample.

| Frequency (cm <sup>-1</sup> ) | Assignment                         | Mechanistic Insight  |
|-------------------------------|------------------------------------|--|
| 3150 - 3250                   | N-H Stretch                        | Broad, medium intensity.<br>Indicates secondary amide.         |
| 1650 - 1670                   | C=O Stretch (Amide I)              | Strong. Lower than typical esters due to resonance with N-OMe. |
| 1535                          | NO <sub>2</sub> Asymmetric Stretch | Strong. Diagnostic for nitro group.                            |
| 1350                          | NO <sub>2</sub> Symmetric Stretch  | Strong. Diagnostic for nitro group.                            |
| 1200 - 1250                   | C-F Stretch                        | Strong. Often overlaps with C-N/C-O modes.                     |
| 1050                          | N-O Stretch                        | Medium. Characteristic of the hydroxamic ether linkage.        |

## C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation. The fluorine atom ( ) couples with protons and carbons, creating complex splitting patterns.

1.

## H NMR (400 MHz, DMSO-d<sub>6</sub>)

Solvent Choice: DMSO-d<sub>6</sub> is preferred over CDCl<sub>3</sub> to observe the labile Amide N-H proton clearly.

| Chemical Shift (δ ppm) | Multiplicity             | Integration | Coupling (J Hz) | Assignment                                     |
|------------------------|--------------------------|-------------|-----------------|--|
| 12.05                  | Broad Singlet (br s)     | 1H          | -               | Amide N-H (Exchangeable with D <sub>2</sub> O) |
| 8.62                   | Doublet of Doublets (dd) | 1H          | ,               | H-2 (Ortho to Nitro/Carbonyl)                  |
| 8.25                   | Multiplet (ddd)          | 1H          |                 | H-6 (Para to Nitro)                            |
| 7.75                   | Doublet of Doublets (dd) | 1H          | ,               | H-5 (Ortho to Fluorine)                        |
| 3.78                   | Singlet (s)              | 3H          | -               | N-OCH <sub>3</sub> (Methoxy group)             |

- Interpretation Logic:
  - H-2 (8.62 ppm): Most deshielded due to being sandwiched between the electron-withdrawing Nitro and Carbonyl groups.
  - H-5 (7.75 ppm): Shows a large coupling constant ( Hz) due to the ortho-Fluorine atom. This is a definitive structural marker.

- N-OMe (3.78 ppm): A sharp singlet distinct from ester methoxy groups (usually ~3.9 ppm) or ether methoxy groups (~3.8 ppm).

2.

### C NMR (100 MHz, DMSO-d<sub>6</sub>)

- Carbonyl (C=O): ~162.5 ppm.
- C-4 (C-F): ~155.0 ppm (Doublet, Hz). Note: This peak will be split significantly.
- C-3 (C-NO<sub>2</sub>): ~137.0 ppm (Doublet, Hz).
- C-1 (Quaternary): ~130.0 ppm.
- Aromatic CH: 134.5 (C-6), 126.0 (C-2), 119.0 (C-5, doublet Hz).
- Methoxy (OCH<sub>3</sub>): 63.5 ppm.

3.

### F NMR (376 MHz, DMSO-d<sub>6</sub>)

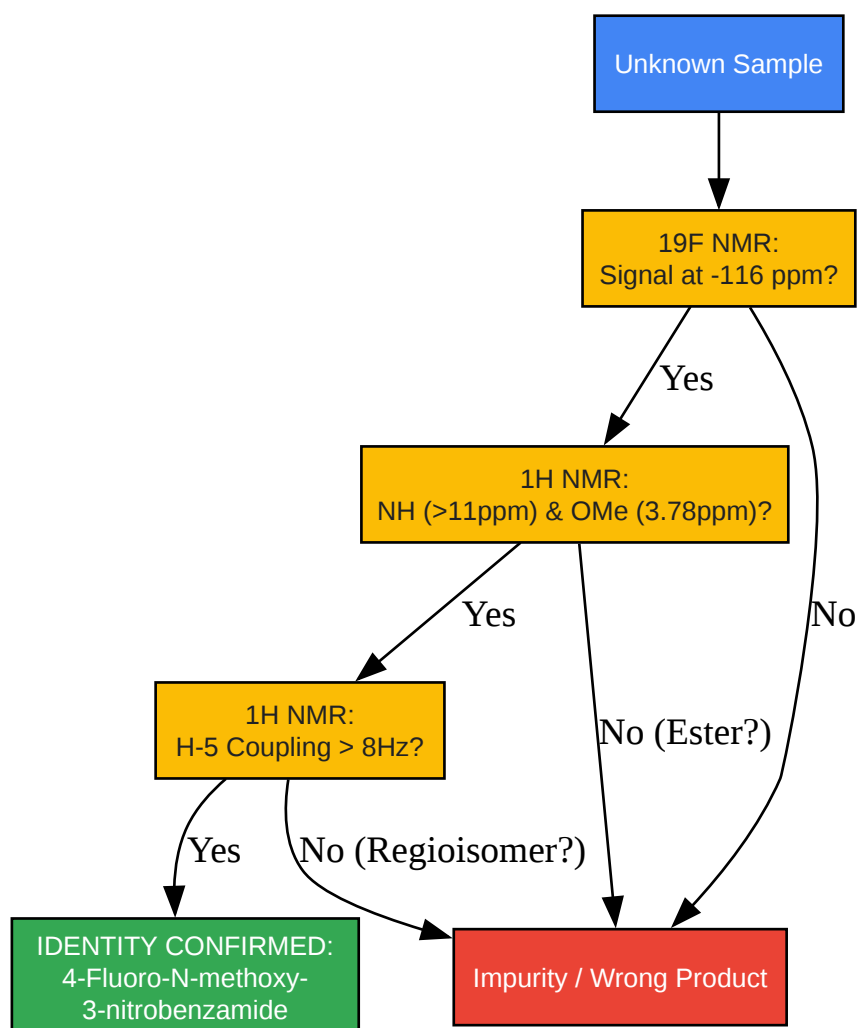
- Shift: -115.0 to -118.0 ppm.
- Pattern: Multiplet (typically a quartet-like structure due to coupling with H-5, H-6, and H-2).
- Validation: If the Fluorine is displaced (e.g., by an impurity nucleophile), this peak will shift significantly (e.g., to -60 ppm for CF<sub>3</sub> or disappear for non-fluorinated byproducts).

## Structural Elucidation Logic (Self-Validating System)

To confirm the identity of synthesized **4-Fluoro-N-methoxy-3-nitrobenzamide**, researchers should follow this logic flow:

- Check <sup>19</sup>F NMR: Is there a signal at ~ -116 ppm?
  - Yes: Fluorine is present on the ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - No: Fluorine substitution failed or starting material was incorrect.
- Check <sup>1</sup>H NMR (Amide Region): Is there a broad singlet >11 ppm and a sharp singlet at 3.78 ppm?
  - Yes: The N-methoxy amide bond is formed.
  - No: If only 3.9 ppm (s) is present without NH, you may have formed the ester (Methyl 4-fluoro-3-nitrobenzoate) via methanolysis.
- Check coupling of H-5: Does the aromatic proton at ~7.75 ppm show large coupling (>8Hz)?
  - Yes: The proton is ortho to Fluorine, confirming the regiochemistry.

## Logic Visualization



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Figure 2: Decision tree for structural validation using NMR data.

## References

- CAS Registry. **4-Fluoro-N-methoxy-3-nitrobenzamide** (CAS 348165-46-8).[4][5][6][7]  
American Chemical Society.
- Sigma-Aldrich. 4-Fluoro-3-nitrobenzoic acid (Precursor Data).
- National Institute of Standards and Technology (NIST). Mass Spectral Data for Nitrobenzoic Acid Derivatives. NIST Chemistry WebBook.[8]
- ChemicalBook. **4-Fluoro-N-methoxy-3-nitrobenzamide** Product Entry.

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## Sources

- 1. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 2. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [[patents.google.com](https://patents.google.com)]
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